5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Description
Chemical Structure: 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS 854531-33-2) is a fluorinated indole derivative with methyl substituents at positions 1 and 3 of the indole ring and a carboxylic acid group at position 2 (Fig. 1). Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.21 .
Properties
IUPAC Name |
5-fluoro-1,3-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGUFFMXLWGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649236 | |
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854531-33-2 | |
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common method is the electrophilic fluorination of 1,3-dimethylindole-2-carboxylic acid using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the indole ring or methyl groups. Key findings include:
- Ring oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions generates hydroxylated derivatives or quinonoid structures .
- Methyl group oxidation : Using chromium trioxide (CrO₃) in acetic acid converts methyl substituents to carboxyl groups .
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 2 h | 5-Fluoro-3-methyl-1H-indole-2,6-dicarboxylic acid | 45% | |
| CrO₃ (1.5 equiv) | AcOH, 60°C, 4 h | 5-Fluoro-1,3-dicarboxyindole | 32% |
Reduction Reactions
Reductive modifications target the carboxylic acid group or indole ring:
- Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the acid to a primary alcohol .
- Ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form tetrahydroindole derivatives .
Electrophilic Substitution
The electron-rich indole ring undergoes substitution preferentially at the 3-position due to fluorine's meta-directing effects :
- Halogenation : Bromine (Br₂) in dichloromethane introduces bromine at C3 .
- Nitration : Fuming HNO₃/H₂SO₄ yields 3-nitro derivatives .
Nucleophilic Reactions
The fluorine atom participates in nucleophilic aromatic substitution (SNAr) under basic conditions :
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Piperidine (2 equiv) | K₂CO₃/DMF, 100°C, 8 h | 5-Piperidino-1,3-dimethyl-1H-indole-2-carboxylic acid | 58% |
Condensation Reactions
The carboxylic acid group facilitates peptide coupling and esterification :
- Esterification : Methanol/H₂SO₄ converts the acid to methyl esters .
- Amide formation : EDC-mediated coupling with amines produces indole-2-carboxamides .
Ring-Opening/Reconstruction
Under strong alkaline conditions (10% NaOH, reflux), the indole ring undergoes partial degradation to form anthranilic acid derivatives .
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| NaOH (10% aq.) | Reflux, 6 h | 4-Fluoro-2-methylanthranilic acid | 41% |
Key Mechanistic Insights
- Steric effects : The 1,3-dimethyl groups hinder substitution at C1 and C3, directing reactivity to C4/C6 positions .
- Fluorine's influence : The electron-withdrawing fluorine atom deactivates the ring but enhances SNAr reactivity at C5 .
- pH-dependent reactivity : Acidic conditions favor electrophilic substitution, while basic media promote nucleophilic reactions .
These reactions enable diverse applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Experimental protocols emphasize temperature control (-25°C to 200°C) and solvent selection (DMF for polar reactions, CH₂Cl₂ for non-polar systems) .
Scientific Research Applications
Chemical Properties and Mechanism of Action
5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid possesses a molecular formula of and a CAS number of 854531-33-2. The compound is characterized by its ability to interact with multiple biological targets, influencing various biochemical pathways. Its mechanism of action involves binding to receptors and modulating cellular processes such as inflammation, cell proliferation, and apoptosis .
Biochemical Pathways
Indole derivatives like this compound are metabolites derived from tryptophan metabolism by intestinal microorganisms. They play critical roles in maintaining intestinal homeostasis and influencing liver metabolism and immune responses.
Chemistry
In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and electrophilic substitution reactions.
Biology
Research indicates that this compound exhibits antiviral , anticancer , and antimicrobial activities. Studies have shown its potential to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further exploration in therapeutic contexts.
Medicine
The compound is under investigation for its role in drug development. Its properties may enhance the efficacy and stability of therapeutic agents, particularly in treating cancer and infectious diseases. Preliminary studies suggest that it can influence gene expression related to tumor suppression and immune modulation .
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure allows for the development of specialized products with enhanced performance characteristics .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Study 2: Antiviral Properties
In another study focusing on viral infections, researchers explored the compound's ability to inhibit viral replication in vitro. The results demonstrated that this compound significantly reduced viral loads in infected cell cultures compared to control groups .
Mechanism of Action
The mechanism of action of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Features :
- Fluorine at C5 : Enhances electronegativity, influencing hydrogen bonding and metabolic stability.
- Carboxylic acid at C2 : Provides a polar moiety for solubility and target interactions.
Comparison with Similar Compounds
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid
- Structure: Chlorine replaces fluorine at C5; molecular formula C₁₁H₁₀ClNO₂ (MW 223.66) .
- Key Differences: Electronegativity: Chlorine (χ = 3.0) is less electronegative than fluorine (χ = 4.0), reducing dipole interactions. Biological Impact: Chlorine’s larger atomic radius may alter binding pocket interactions in biological targets.
Ethyl 5-Fluoroindole-2-carboxylate Derivatives
- Example : Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2, MW 333.1) .
- Key Differences :
- Ester vs. Carboxylic Acid : The ethyl ester group reduces polarity, increasing lipophilicity but requiring hydrolysis for activation in vivo.
- Lack of 1,3-Dimethyl Groups : Reduced steric hindrance may facilitate metabolic oxidation, shortening half-life compared to the dimethylated target compound.
Non-Methylated Fluorinated Indole Carboxylic Acids
Halogenated Indole Carboxamides
Table 1. Comparative Physicochemical Data
| Compound | Molecular Weight | LogP (Predicted) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 207.21 | ~2.1* | Not reported | 1,3-dimethyl, F, COOH |
| 5-Chloro-1,3-dimethyl analog | 223.66 | ~2.8* | Not reported | 1,3-dimethyl, Cl, COOH |
| Ethyl 5-fluoroindole-2-carboxylate | 179.15 | ~1.5 | Not reported | Ethyl ester, F |
| 5-Fluoroindole-2-carboxylic acid | 179.15 | ~1.2 | >200 (decomp.) | F, COOH |
*Estimated using fragment-based methods.
Biological Activity
5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications, supported by relevant case studies and research findings.
This compound plays a crucial role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing their activity. Notably, indole derivatives like this compound have been shown to inhibit enzymes involved in inflammatory pathways, which is critical for therapeutic applications in inflammatory diseases.
Table 1: Summary of Biochemical Properties
| Property | Description |
|---|---|
| Enzyme Interaction | Inhibits enzymes involved in inflammation |
| Cellular Metabolism | Alters cellular metabolism and signaling pathways |
| Gene Expression | Affects the expression of genes related to cell proliferation and apoptosis |
Cellular Effects
The compound significantly influences various cell types and processes. It can alter cell signaling pathways, gene expression, and cellular metabolism. Research indicates that indole derivatives can modulate the expression of genes involved in critical cellular functions such as proliferation and apoptosis.
The molecular mechanism of action for this compound involves binding to specific biomolecules, including receptors and enzymes. This binding leads to either inhibition or activation of these targets. For example, indole derivatives have been shown to inhibit certain kinases that are pivotal in cell signaling pathways.
Mechanisms Identified:
- Receptor Binding: High affinity for multiple receptors.
- Enzyme Inhibition: Specifically targets kinases involved in signaling.
- Biochemical Pathways: Influences metabolic pathways related to tryptophan metabolism.
Pharmacological Effects
The pharmacological profile of this compound includes a range of biological effects:
- Antiviral Activity: Demonstrated potential against viral infections.
- Anti-inflammatory Effects: Significant inhibition of inflammatory responses.
- Anticancer Properties: Exhibits cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Inflammatory Response Modulation:
- A study showed that this compound effectively reduced inflammatory markers in animal models. The compound was administered at varying doses, revealing dose-dependent effects on inflammation.
- Antimicrobial Activity:
- Cancer Cell Line Studies:
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Inflammatory Response | Reduced markers in animal models at varying doses |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Cancer Cell Lines | Induced apoptosis and inhibited proliferation |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid?
- Methodological Answer : A common approach involves condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing with acetic acid and sodium acetate under controlled conditions can yield the desired product. Alternative routes may include halogenation (e.g., fluorination at the 5-position) followed by methylation at the 1- and 3-positions . Optimization of reaction time, temperature, and stoichiometry is critical to minimize by-products.
Q. How is the molecular structure of this compound validated in research settings?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) remains the gold standard for structural elucidation . Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F-NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
Q. What physicochemical properties are critical for handling and experimental design?
- Methodological Answer : Key properties include melting point (mp), solubility in common solvents (e.g., DMSO, acetic acid), and stability under ambient conditions. While empirical data for this specific compound is limited, analogues like indole-2-carboxylic acid derivatives typically exhibit mp ranges of 208–259°C and moderate solubility in polar aprotic solvents . Stability testing under varying pH and temperature conditions is recommended to establish storage protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on stability and reactivity?
- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., solvent systems, purity of starting materials). To address this:
- Perform accelerated stability studies (e.g., thermal gravimetric analysis, TGA) to assess decomposition thresholds.
- Use HPLC or LC-MS to monitor degradation products under stress conditions (e.g., UV exposure, oxidation) .
- Cross-reference findings with structurally related compounds, such as 5-fluoroindole-3-acetic acid (CAS 443-73-2), which exhibits sensitivity to light and acidic environments .
Q. What strategies improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Employ sodium acetate as a base to enhance reaction kinetics during condensation steps .
- Purification : Use recrystallization from acetic acid or column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- By-Product Mitigation : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reagent stoichiometry to suppress side reactions (e.g., dimerization) .
Q. What role does this compound play in medicinal chemistry research?
- Methodological Answer : While direct evidence is limited, structurally similar fluorinated indoles (e.g., 5-fluoro-1,3-dimethyluracil) demonstrate antineoplastic activity via thymidylate synthase inhibition . Researchers can explore structure-activity relationships (SAR) by modifying substituents at the 1-, 3-, and 5-positions. Computational modeling (e.g., molecular docking) and in vitro assays (e.g., cytotoxicity screening) are recommended to validate biological targets .
Q. How can researchers address the lack of thermochemical data for this compound?
- Methodological Answer :
- Experimental Determination : Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions.
- Computational Estimation : Apply density functional theory (DFT) calculations to predict parameters like Gibbs free energy and heat capacity .
- Comparative Analysis : Leverage data from analogues (e.g., 5-fluoroindole-2-carboxylic acid ethyl ester, CAS 399-76-8) to infer trends in stability and reactivity .
Key Recommendations for Researchers
- Structural Confirmation : Always combine crystallography with spectroscopic methods to avoid misassignment .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) meticulously to mitigate variability .
- Safety Protocols : Use P95 respirators and acid-resistant gloves during synthesis, as fluorinated indoles may release hazardous vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
